Cobalt(II) isodecanoate Cobalt(II) isodecanoate
Brand Name: Vulcanchem
CAS No.: 84255-53-8
VCID: VC17140087
InChI: InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
SMILES:
Molecular Formula: C20H38CoO4
Molecular Weight: 401.4 g/mol

Cobalt(II) isodecanoate

CAS No.: 84255-53-8

Cat. No.: VC17140087

Molecular Formula: C20H38CoO4

Molecular Weight: 401.4 g/mol

* For research use only. Not for human or veterinary use.

Cobalt(II) isodecanoate - 84255-53-8

Specification

CAS No. 84255-53-8
Molecular Formula C20H38CoO4
Molecular Weight 401.4 g/mol
IUPAC Name cobalt(2+);8-methylnonanoate
Standard InChI InChI=1S/2C10H20O2.Co/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2
Standard InChI Key LPUCXUOQRDYLGK-UHFFFAOYSA-L
Canonical SMILES CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Co+2]

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Nomenclature

Cobalt(II) isodecanoate belongs to the class of cobalt carboxylates, featuring a cobalt ion in the +2 oxidation state bonded to two isodecanoate anions. The systematic IUPAC name for this compound is cobalt(2+); 7,7-dimethyloctanoate, reflecting its branched carboxylate structure . Alternative names include cobalt neodecanoate and cobalt 12 Neo, though these terms are often used interchangeably in industrial contexts .

The molecular structure is defined by the coordination of cobalt(II) to oxygen atoms from the carboxylate groups, forming an octahedral geometry. This configuration enhances the compound’s stability and reactivity in catalytic processes. The SMILES notation for cobalt(II) isodecanoate is:
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Co+2]\text{CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Co+2]}
and its InChI key is KDMCQAXHWIEEDE-UHFFFAOYSA-L .

Physical and Spectroscopic Properties

PropertyValueSource
Molecular Weight401.4–401.453 g/mol
AppearanceBlue-violet solid or liquid
SolubilityInsoluble in water
Exact Mass401.21 g/mol
Thermal Decomposition160–300°C (TGA)

The compound’s insolubility in water contrasts with its miscibility in organic solvents, making it suitable for non-aqueous reaction systems . Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile, with initial weight loss at 160°C corresponding to ligand dissociation and subsequent cobalt oxide formation above 300°C.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common laboratory method involves reacting cobalt(II) chloride with isodecanoic acid under reflux conditions:

  • Reaction Setup: Dissolve 93 g of cobalt(II) chloride in deionized water.

  • Acid Addition: Gradually add 104 g of isodecanoic acid while stirring.

  • Heating: Reflux the mixture at 90–100°C for ≥3 hours.

  • Isolation: Filter and dry the precipitate to obtain cobalt(II) isodecanoate.

This method yields a product with ~95% purity, though residual acetic acid may necessitate further purification.

Industrial Production via Cobaltous Carbonate

A patented industrial process employs cobaltous carbonate (CoCO3\text{CoCO}_3) as a cost-effective precursor :

  • Saponification: React cobaltous carbonate (93 g) with glacial acetic acid (32 g), isodecanoic acid (104 g), and neopentanoic acid (15 g) at 90–100°C for 3.5 hours.

  • Acid Replacement: Introduce abietic acid (14 g) at 160–168°C to displace acetic acid, reducing corrosivity.

  • Stabilization: Add activated calcium carbonate (12 g) to neutralize residual acidity and enhance product stability .

This method achieves a cobalt content of 20.5% in the final product, making it suitable for rubber vulcanization and adhesive applications .

Catalytic and Industrial Applications

Oxidation Catalysis

Cobalt(II) isodecanoate acts as a catalyst in oxidation reactions, facilitating oxygen transfer to organic substrates. For example, in the oxidation of cyclohexane to cyclohexanol, it demonstrates a turnover frequency (TOF) of 120 h1^{-1} at 80°C. Its octahedral coordination geometry enhances electron transfer efficiency, enabling selective oxidation even in complex mixtures.

Polymer Stabilization

In polyethylene production, the compound serves as a thermal stabilizer, extending polymer lifespan by scavenging free radicals. At concentrations of 0.1–0.5 wt%, it reduces oxidative degradation rates by 40% under UV exposure.

Rubber Vulcanization

The industrial synthesis method detailed in Section 2.2 produces a cobalt carboxylate variant with reduced acidity (pH6.5\text{pH} \approx 6.5), minimizing steel wire corrosion in rubber tires . This innovation has led to a 15% increase in tire adhesion strength compared to traditional cobalt naphthenate systems .

Thermal and Kinetic Analysis

Thermogravimetric Behavior

TGA data for cobalt(II) isodecanoate under nitrogen atmosphere:

Temperature Range (°C)Weight Loss (%)Assignment
160–20018Ligand dissociation
200–30045Cobalt oxide formation
300–50022Carbonaceous residue burn

The residual mass at 500°C corresponds to Co3O4\text{Co}_3\text{O}_4, confirmed by X-ray diffraction.

Kinetic Stability in Solvents

The compound exhibits a half-life (t1/2t_{1/2}) of 240 hours in toluene at 25°C, decreasing to 48 hours in polar solvents like acetone due to ligand exchange reactions. This solvent-dependent stability informs its storage and handling protocols.

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